

2,3-Dichloro-6-methylpyridine: An In-Depth Technical Guide

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Compound of Interest

Compound Name: **2,3-Dichloro-6-methylpyridine**

Cat. No.: **B1317625**

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A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough review of the available scientific literature on **2,3-dichloro-6-methylpyridine**. Aimed at researchers, scientists, and professionals in drug development, this document consolidates information on its chemical properties, synthesis, and potential applications, while also highlighting areas where data is currently limited.

Core Properties and Spectroscopic Data

2,3-Dichloro-6-methylpyridine is a halogenated derivative of 6-methylpyridine (also known as γ -picoline). The presence of two chlorine atoms on the pyridine ring significantly influences its chemical reactivity and potential as a synthetic intermediate.

Table 1: Physicochemical Properties of **2,3-Dichloro-6-methylpyridine**

Property	Value	Reference>Note
CAS Number	54957-86-7	[1]
Molecular Formula	C ₆ H ₅ Cl ₂ N	Calculated
Molecular Weight	162.02 g/mol	[1]
Physical Form	Colorless or white to light-yellow solid or liquid	[1]
Purity	Typically ≥98%	[1]
Boiling Point	Data not available	For comparison, 2-chloro-6-methylpyridine has a boiling point of 64-68 °C at 10 mmHg. [2]
Melting Point	Data not available	

Spectroscopic Characterization:

Detailed, verified spectroscopic data for **2,3-dichloro-6-methylpyridine** is not readily available in the surveyed literature. Characterization of this compound would require experimental analysis. For comparative purposes, data for structurally related compounds are often referenced by researchers.

Table 2: Reference Spectroscopic Data for Related Pyridine Derivatives

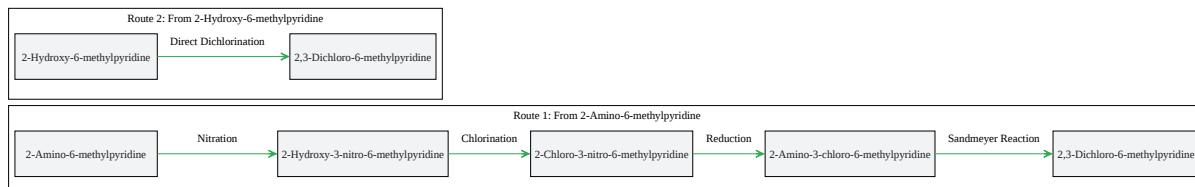
Compound	¹ H NMR Data	¹³ C NMR Data	Mass Spectrum (MS)	Infrared (IR) Spectrum
2-Chloro-6-methylpyridine	Available, but specific shifts not detailed in search results.	Data not available	Available via NIST WebBook.	Spectrum has been recorded and analyzed. [3] [4]
2-Amino-6-methylpyridine	δ (ppm): 7.29 (t), 6.48 (d), 6.28 (d), 4.6 (s, NH ₂), 2.36 (s, CH ₃) in CDCl ₃ . [5]	Data not available	Data available.	Data available.
3-Bromo-6-chloro-2-methylpyridine	Data available, but specific shifts not detailed in search results. [6]	Data not available	Data not available	Data not available
2,6-Dichloro-3-nitropyridine	Data available, but specific shifts not detailed in search results. [7]	Data not available	Data available.	Data available.

Synthesis of 2,3-Dichloro-6-methylpyridine: Experimental Protocols

While a definitive, optimized protocol for the synthesis of **2,3-dichloro-6-methylpyridine** is not explicitly detailed in the available literature, several established methods for the synthesis of chlorinated pyridines can be adapted. The following section outlines potential synthetic strategies and provides detailed experimental procedures for analogous reactions.

Proposed Synthetic Pathways

Two logical synthetic routes are proposed based on common reactions in pyridine chemistry. These pathways would require experimental validation and optimization.



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Caption: Proposed synthetic routes for **2,3-dichloro-6-methylpyridine**.

Detailed Experimental Protocols for Analogous Syntheses

The following protocols for related compounds provide a practical starting point for the synthesis of **2,3-dichloro-6-methylpyridine**.

Protocol 1: Multi-step Synthesis from 2-Amino-6-methylpyridine (Analogous to the synthesis of 2-Chloro-3-nitro-6-methylpyridine)

This pathway involves the introduction of a nitro group, conversion of the amino group to a hydroxyl group, chlorination, and subsequent replacement of the nitro group.

- Nitration of 2-Amino-6-methylpyridine:
 - In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-amino-6-methylpyridine (1.0 eq) to concentrated sulfuric acid.

- Maintain the temperature at 0 °C and slowly add a pre-mixed 1:1 (v/v) solution of concentrated sulfuric acid and concentrated nitric acid.
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to stand for 12 hours.
- Pour the reaction mixture onto crushed ice and neutralize to pH 7 with concentrated aqueous ammonia.
- Filter the resulting precipitate, wash with cold water, and dry to obtain 2-amino-3-nitro-6-methylpyridine. A reported yield for a similar nitration is 29% after purification.
- Conversion to 2-Hydroxy-3-nitro-6-methylpyridine via Diazotization:
 - Suspend the nitrated product (1.0 eq) in water and add concentrated sulfuric acid.
 - Cool the mixture to 0 °C in an ice bath and add sodium nitrite (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
 - Stir the reaction at 0 °C for 4 hours.
 - Filter the precipitated yellow solid, wash with cold water, and dry under vacuum. A reported yield for this step is 77%.
- Chlorination of the Hydroxyl Group:
 - Add the 2-hydroxy-3-nitro-6-methylpyridine (1.0 eq) to phosphorus oxychloride (POCl₃, excess).
 - Heat the mixture to reflux and maintain for 4 hours.
 - After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.
 - Pour the residue onto crushed ice with vigorous stirring.
 - Filter the solid product, wash with water, and dry to yield 2-chloro-3-nitro-6-methylpyridine.
- Reduction of the Nitro Group and Sandmeyer Reaction:

- The nitro group of 2-chloro-3-nitro-6-methylpyridine can be reduced to an amine using standard methods (e.g., SnCl_2/HCl or catalytic hydrogenation).
- The resulting 2-amino-3-chloro-6-methylpyridine can then undergo a Sandmeyer reaction (NaNO_2/HCl followed by CuCl/HCl) to replace the amino group with a second chlorine atom, yielding the final product, **2,3-dichloro-6-methylpyridine**.

Protocol 2: Direct Chlorination of 2-Hydroxy-6-methylpyridine

This method offers a more direct, solvent-free approach to chlorination.

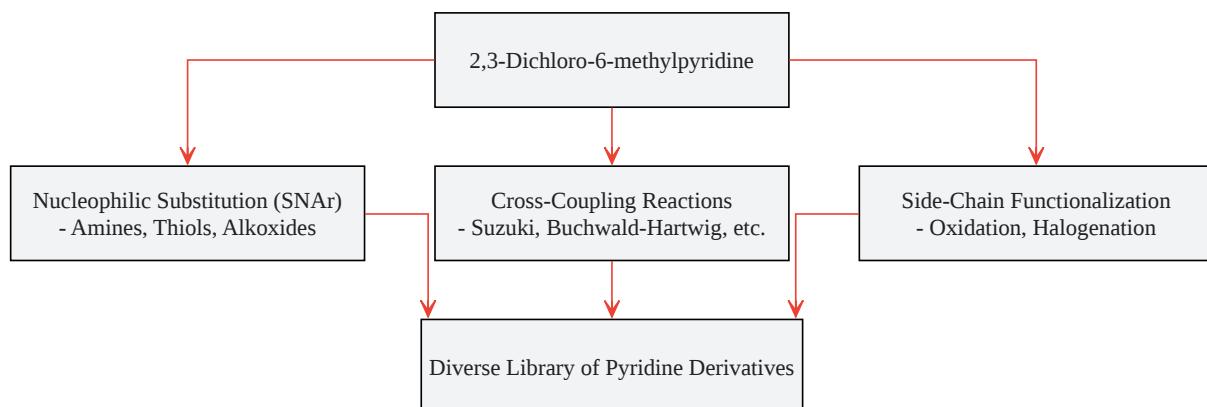
- Reaction Setup:
 - In a Teflon-lined stainless steel pressure reactor, combine 2-hydroxy-6-methylpyridine (1.0 eq) and phosphorus oxychloride (POCl_3 , 1.0 eq).
- Reaction Conditions:
 - Seal the reactor and heat the mixture to 140 °C for 2 hours.
- Work-up and Purification:
 - Allow the reactor to cool to room temperature before carefully opening it in a well-ventilated fume hood.
 - Quench the reaction mixture by slowly adding it to crushed ice/water.
 - Neutralize the solution to a pH of 8-9 using a saturated aqueous solution of sodium carbonate.
 - The product can be isolated by filtration if it precipitates as a solid, or by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) if it is a liquid or remains dissolved.
 - Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Applications in Drug Development

The synthetic utility of **2,3-dichloro-6-methylpyridine** lies in the reactivity of its chloro substituents and the potential for modification of the methyl group.

Chemical Reactivity

The chlorine atoms at the 2- and 3-positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of each position towards nucleophiles will depend on the electronic effects of the other substituents and the reaction conditions. This allows for the selective introduction of a wide range of functional groups, including amines, thiols, and alkoxides.



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Caption: Reactivity workflow of **2,3-dichloro-6-methylpyridine**.

Role as a Pharmaceutical Intermediate

Halogenated pyridines are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). The ability to selectively functionalize the dichloropyridine core makes compounds like **2,3-dichloro-6-methylpyridine** valuable starting materials for creating libraries of novel compounds for drug discovery screening. For example, related dichloropyridine derivatives have been utilized in the development of selective thyroid hormone receptor β

agonists for treating dyslipidemia. The general workflow involves using the dichloropyridine scaffold to introduce various substituents to explore structure-activity relationships (SAR).

Conclusion

2,3-Dichloro-6-methylpyridine is a chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and development. While specific, detailed literature on its synthesis and properties is limited, established methodologies for the preparation of related chlorinated pyridines provide a strong basis for its production. The reactivity of its two chloro substituents offers a versatile platform for the creation of diverse molecular architectures. Further research into the synthesis, characterization, and reactivity of **2,3-dichloro-6-methylpyridine** is warranted to fully unlock its potential as a valuable building block for the scientific community.

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